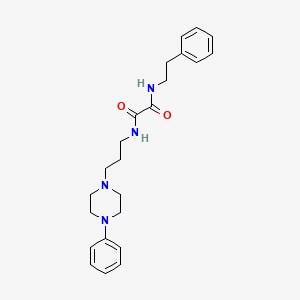

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

A Novel Acid-Catalyzed Rearrangement for Synthesis : The synthesis of di- and mono-oxalamides, including compounds structurally related to N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, utilizes a novel one-pot synthetic approach. This methodology, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, demonstrates the compound's role in the development of new synthetic routes for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Design and Anticonvulsant Activity : Compounds structurally related to the subject molecule have been synthesized to evaluate their potential as hybrid anticonvulsant agents. These compounds incorporate chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models. This indicates the compound's significance in the development of new anticonvulsant therapies (Kamiński et al., 2015).

Pharmacological Applications

ABCB1 Inhibitors Design : The design and synthesis of new small ABCB1 inhibitors have utilized the 2-[(3-methoxyphenylethyl)phenoxy]-moiety, linked to different basic nuclei. This approach has led to the identification of compounds with potent inhibitory activity against ABCB1, a protein implicated in drug resistance, showcasing the molecule's relevance in overcoming chemotherapy resistance (Colabufo et al., 2008).

Cytotoxicity on Oral Cancer Cells : Phenolic acid phenethyl esters, related to the compound , have been explored for their cytotoxic effects on oral cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in oral cancer chemotherapy (Lee et al., 2005).

Histone Deacetylase Inhibitors for Cancer Treatment : N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, structurally related to this compound, have been synthesized as novel histone deacetylase inhibitors (HDACi). These compounds, evaluated for their inhibitory activity against nuclear HDACs and antiproliferative activity, indicate the molecule's potential in cancer and neurodegenerative disease treatment (Thaler et al., 2010).

Mechanism of Action

Target of Action

The primary target of N1-phenethyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, as indicated by its low IC50 value . The inhibition of AChE by this compound is of mixed type, involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, this compound increases the level of ACh in the brain . ACh is a neurotransmitter that plays an important role in learning and memory . Therefore, the inhibition of AChE and the subsequent increase in ACh levels can enhance cognitive functions .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE by this compound leads to an increase in ACh levels in the brain . This can enhance cognitive functions and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in cholinergic neurotransmission .

Properties

IUPAC Name |

N'-(2-phenylethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXGEBNJJAZUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2881899.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)

![4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2881920.png)